1-(Bromomethyl)-4-chloro-2,3-difluorobenzene
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Overview
Description
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is an organic compound belonging to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene can be synthesized through a multi-step process involving the bromination of 4-chloro-2,3-difluorotoluene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity, often employing catalysts and solvents that facilitate the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 4-chloro-2,3-difluorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted benzenes with various functional groups depending on the nucleophile used.
- 4-chloro-2,3-difluorobenzaldehyde from oxidation.
- 4-chloro-2,3-difluorotoluene from reduction .
Scientific Research Applications
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is utilized in several scientific research areas:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: In the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: For the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-chlorobenzene
- 1-(Bromomethyl)-2,3-difluorobenzene
- 1-(Bromomethyl)-4-fluoro-2,3-dichlorobenzene
Comparison: 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different electronic and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQMKRNLKNWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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